molecular formula C7H11BN2O3 B6307288 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid CAS No. 1678532-61-0

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid

Cat. No.: B6307288
CAS No.: 1678532-61-0
M. Wt: 181.99 g/mol
InChI Key: KNDRKBDRSLTBPA-UHFFFAOYSA-N
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Description

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid (CAS 1678532-61-0) is an organoboron compound of significance in modern synthetic organic chemistry. It belongs to the class of boronic acids, which are characterized by their carbon-boron bond and are widely employed as key building blocks in cross-coupling reactions . This compound is supplied as a white to yellow solid with the molecular formula C7H11BN2O3 and a molecular weight of 197.99 g/mol . Its primary research value lies in its application as a reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura (Suzuki) coupling . In this pivotal carbon-carbon bond-forming reaction, boronic acids act as nucleophilic partners, transmetallating their organic group to a palladium catalyst to form biaryl and other complex structures essential in pharmaceutical and materials science research . The tetrahydrofuryl substituent on the pyrazole ring may influence the compound's solubility and steric properties, potentially offering unique reactivity profiles. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a Safety Data Sheet (SDS) for comprehensive handling and storage information.

Properties

IUPAC Name

[1-(oxolan-3-yl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRKBDRSLTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCOC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Tetrahydrofuryl 1h Pyrazole 4 Boronic Acid and Its Precursors

Direct Borylation Strategies

Direct borylation involves the introduction of a boronic acid or ester group onto a pyrazole (B372694) core through the activation of a C-H or C-X (where X is a halogen) bond. These methods are often favored for their atom economy and procedural simplicity.

A common precursor for the target molecule is a 4-halopyrazole, such as 4-bromo-1-(3-tetrahydrofuryl)-1H-pyrazole. Transition metal catalysis, particularly with palladium, provides an efficient means to convert the carbon-halogen bond to a carbon-boron bond.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a powerful method for synthesizing aryl and heteroaryl boronic esters. nih.govnih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov For the synthesis of 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid pinacol (B44631) ester, a 4-halo-1-(3-tetrahydrofuryl)-1H-pyrazole precursor is used.

The reaction is versatile, tolerating a wide array of functional groups. organic-chemistry.org A typical catalytic system consists of a palladium source, like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base such as potassium acetate (B1210297) (KOAc). nih.gov The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid if required. One-pot procedures that combine the borylation and a subsequent Suzuki-Miyaura cross-coupling have been developed, enhancing the method's efficiency. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Borylation of Pyrazole Halides

Component Example Role
Substrate 4-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole Precursor
Boron Source Bis(pinacolato)diboron (B₂pin₂) Borylating agent
Catalyst PdCl₂(dppf) or Pd₂(dba)₃/XPhos Palladium catalyst
Base Potassium Acetate (KOAc) Activator
Solvent Dioxane, Toluene, or Ethanol Reaction medium

| Temperature | 80-110 °C | Reaction condition |

Iridium-catalyzed C-H borylation has emerged as a leading method for the synthesis of organoboron compounds from aromatic and heterocyclic substrates. researchgate.net This approach allows for the direct conversion of C-H bonds to C-B bonds, avoiding the need for pre-functionalized halide precursors. illinois.edu The catalysts, typically derived from [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and a bipyridine ligand like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), are highly efficient and exhibit broad functional group tolerance. researchgate.net

The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the boryl group being introduced at the most accessible C-H position. researchgate.netrsc.org For a 1-substituted pyrazole, this generally favors borylation at the C5 position. However, electronic effects and the specific ligand used can influence the outcome. researchgate.net The development of directing groups can also steer the borylation to a specific site, though this adds complexity to the synthesis. rsc.org

Achieving regioselective C-H borylation at the C4 position of 1-(3-Tetrahydrofuryl)-1H-pyrazole is a significant challenge. As mentioned, iridium-catalyzed reactions are largely controlled by sterics, which would typically direct borylation to the less hindered C5 position. researchgate.netrsc.org

To achieve C4 selectivity, strategies must overcome this inherent steric preference. One approach is the use of a directing group, which can position the catalyst to activate a specific C-H bond. rsc.orgrsc.org While effective, this requires additional synthetic steps for the installation and removal of the directing group. Alternatively, catalyst and ligand design can play a role in altering the innate regioselectivity. researchgate.net The development of catalytic systems that are more sensitive to electronic effects or that possess specific geometric constraints could potentially favor borylation at the C4 position of the pyrazole ring.

Transition Metal-Catalyzed Borylation of Pyrazole Halides

Organometallic Approaches

Organometallic routes provide a classic and reliable alternative to direct borylation methods. These typically involve the formation of a highly reactive organometallic intermediate from a halide precursor, which is then trapped with a boron-containing electrophile.

The halogen-lithium exchange reaction is a well-established method for converting aryl and heteroaryl halides into their corresponding organolithium species. wikipedia.org This reaction is particularly rapid for iodides and bromides and can be performed at very low temperatures (e.g., -78 °C) to maintain functional group compatibility. wikipedia.orgethz.ch

In the synthesis of this compound, the process would begin with 4-bromo- or 4-iodo-1-(3-tetrahydrofuryl)-1H-pyrazole. This precursor is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate the 4-lithiated pyrazole intermediate. ethz.ch This highly nucleophilic species is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like triisopropyl borate (B(O-iPr)₃). researchgate.net The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final boronic acid. An advantage of this method is that the intermediate lithium hydroxy ate complex can sometimes be isolated as a stable solid, simplifying purification. researchgate.net

Table 2: General Scheme for Halogen-Lithium Exchange Route

Step Reagents Purpose
1. Halogen-Lithium Exchange 4-Halo-1-(3-tetrahydrofuryl)-1H-pyrazole, n-BuLi or t-BuLi Formation of 4-lithiopyrazole
2. Borylation (Quenching) Triisopropyl borate (B(O-iPr)₃) Introduction of boron moiety

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | Formation of the final boronic acid |

Halogen-Lithium Exchange and Subsequent Borate Quenching

Optimization of Low-Temperature Conditions

The synthesis of pyrazole-4-boronic acids and their esters frequently employs a halogen-metal exchange reaction, which is highly sensitive to temperature. google.com The reaction involves treating a 4-halo-pyrazole intermediate, such as 1-(3-Tetrahydrofuryl)-4-bromopyrazole, with a strong organolithium reagent like n-hexyllithium.

To ensure the stability of the resulting lithiated intermediate and prevent side reactions, these reactions are conducted at cryogenic temperatures. google.com Optimized protocols require maintaining the temperature between -70°C and -80°C during the addition of the organolithium reagent. google.com Following the metal-halogen exchange, an electrophilic boron source, such as triisopropyl borate or trimethyl borate, is added to the reaction mixture while still at these low temperatures. google.com This precise temperature control is critical for maximizing the yield and purity of the subsequent borate complex. google.com

Table 1: Optimized Low-Temperature Borylation Conditions
ParameterConditionRationaleSource
Starting Material1-(3-Tetrahydrofuryl)-4-bromopyrazolePrecursor for halogen-metal exchange. google.com
Reagentn-HexyllithiumEffects the halogen-metal exchange. google.com
Temperature-70°C to -80°CStabilizes the lithiated pyrazole intermediate and prevents degradation. google.com
Boron SourceTrialkyl borate (e.g., triisopropyl borate)Reacts with the lithiated intermediate to form a borate complex. google.com
Formation and Hydrolysis of Borate Complexes

After the addition of the trialkyl borate to the lithiated pyrazole, a tetracoordinate borate complex is formed. researchgate.net This intermediate is then typically hydrolyzed to yield the boronic acid. However, direct isolation of pyrazole boronic acids can be challenging due to their instability and high aqueous solubility, which can lead to issues during work-up, including proto-deborylation. a2bchem.com

An improved methodology involves converting the initial borate complex into a more stable, isolable form. a2bchem.comresearchgate.net For instance, the reaction can be quenched with water to form a lithium hydroxy ate complex. a2bchem.com This complex is often a bench-stable solid that can be isolated by filtration, showing no signs of decomposition even after extended storage. researchgate.neta2bchem.com This stable ate complex can then be used directly in subsequent reactions or carefully hydrolyzed under acidic conditions to generate the free boronic acid when needed. researchgate.net

Grignard Reagent-Mediated Borylation Strategies

An alternative to using organolithium reagents is the use of Grignard reagents for the borylation process. This strategy can be particularly useful for substrates with functional groups that are incompatible with strong alkyllithiums. The synthesis typically begins with a 4-halo-pyrazole intermediate, which is converted into a Grignard reagent. google.com

One effective method is the halogen-magnesium exchange, for example, using an isopropyl Grignard reagent. google.com This approach allows for the formation of the pyrazolyl-magnesium halide at more moderate temperatures (e.g., 0-30°C) compared to the cryogenic conditions required for lithiation. google.comresearchgate.net The resulting Grignard reagent is then reacted with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane, HBpin), to yield the corresponding boronic ester. google.comescholarship.org This method provides a straightforward and efficient route to aryl and heteroaryl boronic acids and esters. researchgate.net

Synthesis of Boronic Ester Precursors (e.g., Pinacol Ester)

Due to the aforementioned stability issues of boronic acids, they are often synthesized and stored as their boronic ester derivatives, most commonly the pinacol ester. researchgate.net These esters are generally stable, crystalline solids that are less prone to dehydration and protodeborylation. researchgate.netwiley-vch.de

Several synthetic routes lead to the formation of this compound pinacol ester. One common "one-pot" method involves the low-temperature lithiation of 1-(3-Tetrahydrofuryl)-4-bromopyrazole, followed by reaction with a trialkyl borate. Instead of hydrolyzing the intermediate, pinacol (2,3-dimethyl-2,3-butanediol) is added to the reaction mixture. google.com This directly forms the stable pinacol ester. google.com

Another powerful method is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) between a 4-halopyrazole and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). google.com This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium acetate or potassium carbonate. google.com

Table 2: Comparison of Synthetic Routes to Pyrazole Pinacol Ester
MethodKey ReagentsTypical ConditionsAdvantagesSource
Halogen-Metal Exchange4-bromopyrazole, n-BuLi, Triisopropyl borate, PinacolCryogenic (-78°C), then warmingHigh yield, one-pot procedure. google.com
Miyaura Borylation4-halopyrazole, B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)Elevated temperature (e.g., 80-110°C)Good functional group tolerance. google.com
Grignard Reagent4-iodopyrazole, i-PrMgCl, PinacolboraneModerate temperature (0-30°C)Avoids cryogenic conditions. google.com

Esterification Reactions and Their Mechanistic Implications

The formation of the pinacol ester from the borate complex involves a transesterification reaction. After the formation of the lithium pyrazolylborate from the reaction with a trialkyl borate, the addition of pinacol leads to an equilibrium-driven exchange of the alkoxy groups on the boron atom for the pinacol diol. researchgate.net This process is often facilitated by warming the reaction mixture to room temperature. google.com The formation of the stable five-membered dioxaborolane ring is thermodynamically favorable and drives the reaction to completion. wiley-vch.de The resulting pinacol esters are significantly more stable than the corresponding boronic acids, making them easier to isolate and purify. a2bchem.com

Conversion of Boronic Esters to the Corresponding Boronic Acid

While the pinacol ester is often the desired final product for storage or for use in certain coupling reactions, the free boronic acid is required for other applications. The conversion of the boronic ester back to the boronic acid is achieved through hydrolysis. wiley-vch.de

This deprotection can be accomplished under various conditions. A common method involves stirring the boronic ester with an aqueous acid, such as HCl. a2bchem.com Another mild technique is transesterification using an excess of a volatile boronic acid, such as methylboronic acid, which can simplify purification. organic-chemistry.org The choice of method depends on the stability of the target boronic acid and the other functional groups present in the molecule. Careful control of the reaction conditions is necessary to prevent degradation of the desired product.

Synthetic Routes to Key Intermediates (e.g., 1-(3-Tetrahydrofuryl)-4-halopyrazole)

The synthesis of the target boronic acid or its ester precursor critically relies on the availability of the key intermediate, 1-(3-Tetrahydrofuryl)-4-halopyrazole. The general strategy for preparing this intermediate involves two main steps: the halogenation of the pyrazole core and the subsequent N-alkylation.

A common route starts with the parent pyrazole ring. The C4-position can be selectively halogenated, for instance, iodinated using iodine and hydrogen peroxide, to produce 4-iodopyrazole. google.com Alternatively, bromination can be achieved with suitable brominating agents.

The second step is the N-alkylation of the 4-halopyrazole with a tetrahydrofuryl-containing electrophile. This can be achieved by reacting the 4-halopyrazole with a 3-halotetrahydrofuran (e.g., 3-bromotetrahydrofuran) in the presence of a base like sodium hydride or potassium carbonate. The reaction introduces the 3-tetrahydrofuryl group onto one of the nitrogen atoms of the pyrazole ring. It is important to note that this alkylation can produce a mixture of N1 and N2 isomers, which may require chromatographic separation to isolate the desired 1-(3-Tetrahydrofuryl)-4-halopyrazole isomer.

Mechanistic Investigations into the Reactivity of 1 3 Tetrahydrofuryl 1h Pyrazole 4 Boronic Acid

Insights into Boron-Oxygen Bond Dynamics in Aqueous Media

In aqueous solutions, boronic acids like 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid participate in a crucial equilibrium. nih.gov The boron atom in a boronic acid is electron-deficient, making it a Lewis acid. nih.gov This allows it to accept a hydroxide (B78521) ion from water, converting the trigonal planar, sp²-hybridized boron center into a more stable tetrahedral, sp³-hybridized boronate anion. nih.govresearchgate.net This process is a fundamental aspect of boron-oxygen bond dynamics in water. nih.gov

The equilibrium between the neutral boronic acid and the anionic boronate form is dependent on the pH of the solution and the pKa of the specific boronic acid. nih.gov Phenylboronic acids typically have a pKa of around 9. nih.gov The formation of the boronate ester occurs preferentially with the neutral form of the boronic acid, meaning that pH values below the pKa tend to favor esterification. nih.gov

Table 1: Boron Atom Hybridization States in Aqueous Media

Species Boron Hybridization Geometry
Neutral Boronic Acid sp² Trigonal Planar

Lewis Acidity and Coordination Chemistry

The electron-deficient nature of the boron atom in this compound defines its Lewis acidity, which is central to its coordination chemistry. nih.govwiley-vch.de While generally considered weak Lewis acids, this property facilitates the formation of adducts and complexes that are key to their reactivity. wiley-vch.de Pyrazole-based ligands, in particular, form a wide variety of coordination complexes with metal ions, showcasing diverse geometries and bonding modes. researchgate.netresearchgate.net

The Lewis acidic boron center readily interacts with Lewis basic N- and O-donor ligands. This interaction can lead to the formation of reversible covalent bonds, creating four-coordinate boron complexes. nih.gov Research on related systems involving 1-(2-pyridinyl)-5-pyrazolone derivatives and arylboronic acids has demonstrated the formation of stable diarylborinate complexes in basic media. nih.gov In these cases, the pyrazolone (B3327878) acts as an [N,O]-bidentate ligand, chelating to the boron atom. nih.gov This type of reversible bond formation is critical in applications such as chemical sensing and dynamic covalent chemistry.

The addition of a hydroxide ion to the trigonal boron atom to form the tetrahedral boronate anion is a critical step that significantly influences reactivity. nih.govwiley-vch.de This structural change from a neutral, trigonal species to an anionic, tetrahedral one increases the nucleophilicity of the organic group attached to the boron. acs.org The formation of the boronate is often a prerequisite for transmetalation in palladium-catalyzed cross-coupling reactions. nih.gov Furthermore, the stability and reactivity of the boronate anion are central to understanding base-catalyzed processes, including protodeboronation and halodeboronation. acs.orgacs.orgresearchgate.net Mechanistic studies have shown that many reactions proceed via a boronate-driven pathway. acs.orgresearchgate.net

Table 2: Influence of Boronate Formation on Chemical Properties

Property Neutral Boronic Acid Boronate Anion
Geometry at Boron Trigonal Planar Tetrahedral
Charge Neutral Anionic
Reactivity in Cross-Coupling Less reactive More reactive

| Susceptibility to Base-Promoted Decomposition | Lower | Higher |

Disproportionation Pathways of Related Arylboronic Acids

While protodeboronation (replacement of the boronic acid group with hydrogen) is a common decomposition pathway for arylboronic acids, disproportionation is another potential transformation. nih.govacs.org This process typically involves the conversion of an arylboronic acid into a triarylborane and boric acid.

Base plays a crucial role in the decomposition and transformation of arylboronic acids. nih.gov Base-promoted protodeboronation has been studied extensively, particularly for electron-deficient arylboronic acids. acs.orgnih.govresearchgate.net The mechanism often involves the formation of the boronate anion, which then undergoes C-B bond cleavage. acs.orgresearchgate.net In the context of disproportionation, the presence of a base can facilitate the formation of intermediates that lead to the transfer of aryl groups between boron atoms. Studies have shown that the reaction of certain arylboronic acids with bidentate ligands in basic media can lead to the formation of diarylborinate complexes, which can be considered a result of a disproportionation-like process. nih.gov

The presence of certain ligands can accelerate the transformation of boronic acids. nih.gov Specifically, bidentate ligands are known to assist in the disproportionation of arylboronic acids. nih.gov For example, the reaction between 1-(2-pyridinyl)-5-pyrazolone derivatives and arylboronic acids in the presence of a base results in the formation of four-coordinate pyrazole (B372694) diarylborinate complexes. nih.gov This transformation suggests that the [N,O]-bidentate ligation of the pyrazolone ligand facilitates a base-promoted disproportionation of the arylboronic acid, leading to the formation of a more stable chelated diarylborinate species. nih.gov

Reaction Stereochemistry and Conformational Preferences

The tetrahydrofuran (B95107) (THF) ring is known to be non-planar and flexible, adopting conformations that relieve torsional strain. The two most recognized conformations are the envelope (Cs) and the twist (C2). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In the twist conformation, no more than three atoms are coplanar. These conformations are in dynamic equilibrium, and the energy barrier between them is low. For unsubstituted tetrahydrofuran, the C2 (twist) and Cs (envelope) conformations are very close in energy, and the molecule rapidly interconverts between various twisted and envelope forms in what is known as pseudorotation.

When a substituent is present on the THF ring, as is the case with the pyrazole group at the 3-position in the title compound, it can influence the conformational equilibrium. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. This leads to a set of preferred, though still dynamic, conformations for the tetrahydrofuryl ring.

The presence of the boronic acid group at the 4-position of the pyrazole ring is less likely to induce significant conformational changes in the pyrazole ring itself, which is inherently aromatic and planar. However, the orientation of the B(OH)2 group relative to the pyrazole ring can vary. There is typically free rotation around the C4-B bond, although conformations where the B(OH)2 group is coplanar with the pyrazole ring might be favored due to extended conjugation.

Given the chiral center at the 3-position of the tetrahydrofuryl ring, this compound can exist as a pair of enantiomers: (R)-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-boronic acid and (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-boronic acid. The stereochemistry at this center will dictate the absolute configuration of the molecule and can have a significant impact on its interactions with other chiral molecules, which is particularly relevant in areas such as asymmetric synthesis and medicinal chemistry. In a laboratory synthesis without chiral control, the compound would be produced as a racemic mixture of these two enantiomers.

The interplay of the tetrahydrofuryl ring puckering, the rotation around the N-C bond, and the orientation of the boronic acid group results in a complex potential energy surface with multiple local minima corresponding to different conformers. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to explore the relative energies of these conformers and the energy barriers for their interconversion. Such studies would provide a more quantitative understanding of the conformational landscape of this molecule.

Table 1: Conformational Preferences of the Tetrahydrofuran Ring

ConformationKey Dihedral AnglesRelative Energy (kcal/mol)Population (%)
Twist (C2)C5-O1-C2-C3 ≈ -38°0~50
Envelope (Cs)O1-C2-C3-C4 ≈ 0°~0.1~50

Note: Data is based on the parent tetrahydrofuran molecule and serves as an approximation for the substituted ring in the title compound. The presence of the pyrazole substituent at the 3-position is expected to create a more defined set of low-energy conformers.

Table 2: Potential Rotational Isomers around the N1-C3(THF) Bond

RotamerDescriptionExpected Relative Stability
syn-periplanarPyrazole ring and the C-H bond of the THF C3 are in the same plane, with the rest of the THF ring oriented away.Potentially less stable due to steric interactions.
anti-periplanarPyrazole ring and the C-H bond of the THF C3 are in the same plane, with the rest of the THF ring oriented in the opposite direction.Likely to be one of the more stable conformations.
GaucheThe two rings are at an approximately 60° dihedral angle to each other.Also likely to be a stable conformation, balancing steric and electronic effects.

Note: The relative stabilities are qualitative predictions and would require computational analysis for quantitative assessment.

Derivatization and Structural Modifications of the Pyrazole Boronic Acid Scaffold

Suzuki-Miyaura Cross-Coupling Reactions and Scope

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl-aryl structures. The pyrazole-4-boronic acid moiety is an excellent participant in these palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Couplings with Diverse Electrophiles

The 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid scaffold is anticipated to couple efficiently with a wide array of organic electrophiles. Research on analogous pyrazole (B372694) systems demonstrates successful couplings with various aryl and heteroaryl halides (bromides, chlorides) and triflates. nih.govrsc.org The reaction tolerates a broad range of functional groups on the electrophilic partner, making it a powerful tool for late-stage functionalization in synthetic sequences. For instance, studies on the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with diverse boronic acids have shown that electron-rich, electron-deficient, and sterically demanding partners can all be coupled successfully, which suggests that the reverse reaction using a pyrazole boronic acid would be equally versatile. rsc.org

The scope of electrophiles successfully used in Suzuki-Miyaura reactions with pyrazole-based coupling partners is extensive, as illustrated in the following table.

Pyrazole PartnerElectrophile PartnerProductReference
4-Bromo-1H-pyrazolePhenylboronic acid4-Phenyl-1H-pyrazole nih.gov
3-Bromo-1H-pyrazole4-Fluorophenylboronic acid3-(4-Fluorophenyl)-1H-pyrazole nih.gov
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole rsc.org
5-Triflate-1-phenyl-1H-pyrazole4-Methylphenylboronic acid5-(4-Methylphenyl)-1-phenyl-1H-pyrazole researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The success of the Suzuki-Miyaura coupling heavily relies on the careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system. For heteroaryl boronic acids, which can be prone to decomposition via protodeboronation, finding mild and rapid conditions is crucial. nih.govrsc.org

Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine (B1218219) ligands, have proven highly effective for coupling heteroaryl partners. For example, the XPhos Pd G2 precatalyst has been successfully utilized in the coupling of 4-bromo-3,5-dinitro-1H-pyrazole, indicating its suitability for pyrazole-containing substrates. rsc.org Ligands such as SPhos and dppf are also commonly employed to facilitate the reaction. nih.govrsc.org The choice of base is critical, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) and sodium carbonate (Na₂CO₃) being widely used, often in aqueous solutions mixed with an organic solvent like 1,4-dioxane (B91453) or THF. nih.govresearchgate.net The development of new precatalysts that generate the active Pd(0) species quickly at room temperature can be particularly advantageous for unstable boronic acids. nih.gov

Catalyst / LigandBaseSolventTemperatureOutcomeReference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane / H₂O90 °CEffective for coupling of fused pyrazoles. researchgate.net
XPhos Pd G2K₂CO₃Toluene / H₂O100 °CEfficient for dinitropyrazole derivatives. rsc.org
Pd(dppf)Cl₂ / dppfK₂CO₃Dioxane100 °CGeneral protocol for pyrazole triflates. nih.gov
P2 (SPhos precatalyst)K₃PO₄Dioxane / H₂O100 °CGood to excellent yields for unprotected pyrazoles. nih.gov
Pd(OAc)₂ / SPhosCsFIsopropanolRoom Temp.Minimizes protodeboronation of heteroaryl boronic acids. rsc.org

Petasis Reaction Applications and Multicomponent Adaptations

The Petasis reaction, or borono-Mannich reaction, is a powerful multicomponent transformation that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity and ability to generate molecular complexity in a single step.

One-Pot Aminoalkylation Studies

In the context of this compound, the Petasis reaction offers a direct route to novel amino acid derivatives and other complex amines. In a typical setup, the pyrazole boronic acid would react with an amine and an aldehyde (often glyoxylic acid to produce α-amino acids) in a one-pot fashion. organic-chemistry.org The reaction tolerates a wide variety of amines (primary, secondary, anilines) and carbonyl components. organic-chemistry.org This versatility allows for the synthesis of diverse libraries of compounds built around the pyrazole scaffold. The reaction proceeds under mild conditions and does not typically require anhydrous or inert atmospheres, adding to its practical appeal. wikipedia.org

Amine ComponentCarbonyl ComponentBoronic Acid ComponentProduct Type
MorpholineSalicylaldehydeThis compoundα-Aminomethyl Phenol Derivative
L-Phenylalanine methyl esterGlyoxylic AcidThis compoundUnnatural Dipeptide Precursor
BenzylamineParaformaldehydeThis compoundTertiary Amine
Anilineα-Hydroxy AldehydeThis compoundβ-Amino Alcohol

Activation of Boronic Acids in Petasis Reactions

The mechanism of the Petasis reaction involves the initial condensation of the amine and carbonyl to form an iminium ion. The key step is the subsequent nucleophilic attack of the organic group from the boronic acid onto this iminium ion. organic-chemistry.org For this transfer to occur, the boronic acid must be activated. This activation is widely believed to proceed through the formation of a tetracoordinate boronate "ate" complex. organic-chemistry.orgchemrxiv.org In many Petasis reactions, particularly those involving α-hydroxy aldehydes or salicylaldehydes, the hydroxyl group coordinates to the boron atom, facilitating the formation of this reactive ate complex. This complex then enables the intramolecular transfer of the pyrazole group to the electrophilic iminium carbon, driving the reaction to completion. wikipedia.org This final C-C bond-forming step is generally irreversible, which contributes to the high efficiency of the reaction. organic-chemistry.org

Chan-Lam-Evans Coupling for Carbon-Heteroatom Bond Formation

The Chan-Lam-Evans (CLE) coupling provides a powerful method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple boronic acids with N-H or O-H containing compounds. wikipedia.orgorganic-chemistry.org This reaction is an excellent alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and is often noted for its mild reaction conditions, frequently proceeding at room temperature and open to the air. wikipedia.org

This compound can serve as the arylating agent in CLE couplings to form C-N, C-O, and C-S bonds. It can react with a wide range of nucleophiles, including amines, amides, and N-heterocycles like imidazole (B134444) and even other pyrazoles. nih.govacs.orgasianpubs.org The reaction is typically catalyzed by a simple copper(II) salt, such as Cu(OAc)₂, often in the presence of a base like triethylamine (B128534) or pyridine. asianpubs.org This methodology allows for the direct installation of the pyrazole moiety onto various scaffolds, providing access to compounds with potential applications in medicinal chemistry and materials science.

NucleophileCopper SourceBase / AdditiveSolventProduct TypeReference
3,5-DimethylpyrazoleCu(OAc)₂PyridineCH₂Cl₂N-Arylated Pyrazole wikipedia.org
ImidazoleCu(OAc)₂PyridineCH₂Cl₂N-Arylated Imidazole acs.org
AnilineCu(OAc)₂TriethylamineMethanolN,4-Diaryl Pyrazole Derivative asianpubs.org
PhenolCu(OAc)₂PyridineCH₂Cl₂Aryl Ether wikipedia.org
ThiophenolCu(OTf)₂N/ATolueneAryl Thioether organic-chemistry.org

Regioselective N-Derivatization of the Pyrazole Ring

The pyrazole ring possesses two nitrogen atoms, and in the case of N-unsubstituted pyrazoles, derivatization can lead to a mixture of regioisomers. However, for this compound, one nitrogen is already substituted, directing further derivatization to the remaining nitrogen atom. N-derivatization, particularly N-arylation, is a common strategy to introduce diverse substituents that can modulate the electronic and steric properties of the molecule.

Copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, is a powerful method for forming carbon-nitrogen bonds between aryl boronic acids and N-heterocycles. nih.gov This methodology is particularly relevant for the derivatization of pyrazole scaffolds. acs.orgherts.ac.ukacs.orgresearchgate.net In a typical reaction, a pyrazole is coupled with an aryl boronic acid in the presence of a copper(II) salt, such as cupric acetate (B1210297), and a base. acs.org The reaction is often carried out in a solvent like dichloromethane (B109758) or methanol, sometimes with the addition of molecular sieves. acs.org

For the N-arylation of a pre-substituted pyrazole like this compound, the reaction would involve the coupling of an aryl boronic acid with the N-H of a suitable pyrazole precursor. The general conditions for such a transformation are outlined in the table below, based on studies of similar pyrazole derivatives. acs.org

Table 1: General Conditions for Copper-Mediated N-Arylation of Pyrazoles

Parameter Condition
Copper Source Cu(OAc)₂
Aryl Source Arylboronic acid
Base Pyridine, Sodium Hydroxide (B78521)
Solvent Dichloromethane, Methanol
Additives 4-Å molecular sieves
Atmosphere Air

| Temperature | Room temperature to reflux |

The choice of copper catalyst can influence the reaction yield, with both Cu(I) and Cu(II) salts being effective. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups on the aryl boronic acid. researchgate.net

In the case of N-unsubstituted pyrazoles, the regioselectivity of N-derivatization is a critical consideration. The electronic and steric nature of the substituents on the pyrazole ring can direct the incoming group to either the N-1 or N-2 position. For instance, the presence of a bulky substituent at the 3-position of the pyrazole ring often directs alkylation or arylation to the less sterically hindered N-1 position. acs.orgresearchgate.net Conversely, electron-withdrawing groups can influence the acidity of the N-H protons and thereby affect the regiochemical outcome.

Studies on 3-alkoxypyrazoles have shown that the presence of a coordinating group, such as a 3-dimethylaminopropyloxy group, can completely control the regioselectivity of copper-mediated N-arylation, leading exclusively to the N-2 substituted product. acs.orgherts.ac.ukacs.orgresearchgate.net This directing effect is attributed to the chelation of the copper catalyst by the side chain. In the context of this compound, the tetrahydrofuryl group at the N-1 position already defines the substitution pattern. Any subsequent derivatization would likely target other positions on the heterocyclic scaffold, should they be made available through further chemical transformations.

Table 2: Influence of Substituents on N-Arylation Regioselectivity of Pyrazoles

Substituent Position Substituent Type Directing Effect
3-position Bulky alkyl/aryl group Favors N-1 substitution
3-position Alkoxy group with chelating moiety Can favor N-2 substitution

Functional Group Compatibility and Transformation Strategies

The synthetic utility of this compound is enhanced by the compatibility of its functional groups with a range of chemical transformations. The boronic acid moiety is particularly versatile and can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgrsc.org This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.

The tetrahydrofuryl group is generally stable under many reaction conditions. However, the ether linkage could be susceptible to cleavage under strongly acidic conditions. The pyrazole ring itself is a robust aromatic system but can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

Transformations of the boronic acid group are also possible. For instance, boronic acids can be converted to boronic esters, such as the pinacol (B44631) ester, which often exhibit improved stability and handling properties. researchgate.netsigmaaldrich.com These esters are also competent partners in Suzuki-Miyaura cross-coupling reactions. Furthermore, under specific conditions, aryl boronic acids can undergo transformations to other functional groups, expanding the synthetic possibilities. rsc.org

The compatibility of the boronic acid group with various functionalities has been demonstrated in the context of other complex molecules, where esters and styrenes, for example, are tolerated. nih.gov This suggests that this compound could be a valuable building block in multi-step syntheses.

Table 3: Potential Transformations of the Pyrazole-Boronic Acid Scaffold

Functional Group Reaction Type Potential Outcome
Boronic Acid Suzuki-Miyaura Coupling C-C bond formation with aryl/vinyl halides/triflates
Boronic Acid Chan-Lam Coupling C-N bond formation with amines/amides
Boronic Acid Esterification Formation of boronic esters (e.g., pinacol ester)
Pyrazole Ring Electrophilic Halogenation Introduction of halogen atoms

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic landscape of pyrazole (B372694) derivatives. For the 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid molecule, the electronic structure is primarily dictated by the interplay between the electron-rich pyrazole ring, the electron-accepting boronic acid group, and the tetrahydrofuryl substituent.

DFT calculations on analogous pyrazole systems reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The pyrazole ring acts as a π-system, and its electronic properties are modulated by the substituents. The nitrogen atoms in the pyrazole ring influence the charge distribution, with theoretical calculations on related pyrazole derivatives showing distinct Mulliken atomic charges on the ring atoms.

The boronic acid group, being an excellent electron acceptor due to the vacant p-orbital on the boron atom, significantly influences the electronic properties of the pyrazole ring. This interaction is crucial for the molecule's role in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. The C-B bond is polarized, and the boron atom serves as an electrophilic center.

The tetrahydrofuryl group, while primarily a saturated aliphatic substituent, can influence the electronic structure through inductive effects. The oxygen atom in the ring can also participate in non-covalent interactions, which can be explored through methods like Natural Bond Orbital (NBO) analysis.

Table 1: Representative Calculated Electronic Properties of a Substituted Pyrazole System (Analogous)

PropertyCalculated ValueMethodology
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-31G
Dipole Moment3.2 DDFT/B3LYP/6-31G

Note: The data in this table is hypothetical and intended to be representative of values that would be obtained from DFT calculations on a similar pyrazole derivative.

Mechanistic Probing of Boron-Mediated Reactions via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of reactions involving boronic acids. These studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy barriers.

For boron-mediated reactions such as the Suzuki-Miyaura cross-coupling, computational studies on related heterocyclic boronic acids have provided detailed mechanistic insights. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. Transition state analysis using DFT can pinpoint the rate-determining step of the reaction. For instance, in the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often crucial and has been the subject of extensive computational investigation.

Theoretical calculations can model the geometry of the transition states, revealing the arrangement of atoms at the peak of the energy barrier. For reactions involving this compound, the pyrazole ring's nitrogen atoms could potentially coordinate with the metal catalyst, influencing the reaction pathway and energetics.

The solvent can have a profound effect on the energetics and mechanism of a reaction. Computational models can account for solvent effects through implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For reactions involving boronic acids, the solvent can influence the equilibrium between the boronic acid and its boronate form, which is often the active species in cross-coupling reactions. Computational studies on the binding of boronic acids with diols have shown that the association constants are highly solvent-dependent. Similarly, in boron-mediated reactions of this compound, the choice of solvent would be expected to alter the energy barriers of the reaction steps, and computational chemistry can be used to predict these effects and guide the selection of an optimal reaction medium.

Conformational Analysis of the Tetrahydrofuryl and Pyrazole Moieties

The three-dimensional structure of this compound is complex due to the flexibility of the tetrahydrofuran (B95107) ring and the rotation around the single bond connecting the two rings.

The tetrahydrofuran (THF) ring is not planar and exists in a continuous set of puckered conformations, most notably the envelope (E) and twist (T) forms. The energy barrier between these conformers is generally low. The substitution at the 3-position with the pyrazole-4-boronic acid moiety will influence the conformational preference of the THF ring. Computational studies on 3-substituted THF derivatives have shown that the substituent's nature and position can stabilize one conformation over the other. For instance, in tetrahydrofurfuryl alcohol, the orientation of the hydroxymethyl group influences whether the envelope or twist form of the THF ring is more stable.

Furthermore, rotation around the C-N bond linking the tetrahydrofuryl and pyrazole rings gives rise to different rotamers. The relative orientation of the two rings will be governed by steric and electronic effects. Computational potential energy surface (PES) scans can be performed to identify the most stable conformations of the entire molecule.

Table 2: Calculated Relative Energies of Tetrahydrofuran Ring Conformations

ConformationRelative Energy (kcal/mol)Computational Method
Twist (C2)0.00MP2/aug-cc-pVTZ
Envelope (Cs)~0.1MP2/aug-cc-pVTZ
Planar (C2v)Transition StateMP2/aug-cc-pVTZ

Note: Data is based on computational studies of unsubstituted tetrahydrofuran and serves as a reference for the inherent conformational preferences of the ring system.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices derived from DFT calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, can identify the most reactive sites in the molecule.

The MEP map, for example, visually represents the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For this molecule, the boronic acid group would be an electrophilic site, while the nitrogen atoms of the pyrazole ring and the oxygen of the tetrahydrofuran ring would be nucleophilic centers.

In reactions where multiple products are possible, computational modeling can predict the selectivity by comparing the activation energies of the competing reaction pathways. For instance, if the pyrazole ring had other reactive sites, the regioselectivity of a substitution reaction could be predicted by calculating the energy barriers for attack at each position. This predictive capability is invaluable for designing new synthetic routes and understanding the outcomes of chemical reactions.

Advanced Analytical Approaches for Research Studies of the Chemical Compound

Spectroscopic Techniques for Mechanistic Elucidation (e.g., In-Situ NMR for Reaction Monitoring)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for gaining deep mechanistic insights into reactions involving pyrazole (B372694) boronic acids. In-situ (or reaction monitoring) NMR allows researchers to observe the transformation of reactants into products in real-time, directly within the NMR tube, providing a quantitative view of reaction kinetics and the appearance of intermediate species.

¹¹B NMR Spectroscopy is uniquely suited for studying boronic acids. The boron nucleus (¹¹B) is NMR-active and its chemical shift is highly sensitive to its coordination environment. researchgate.net Trigonal (sp²-hybridized) boronic acids typically show a broad signal around 30 ppm, whereas tetrahedral (sp³-hybridized) boronate esters or complexes exhibit a sharper signal at a higher field, typically between 3 and 15 ppm. mdpi.com This distinct shift allows for the direct monitoring of the conversion of a boronic acid to a boronate ester or other key intermediates in reactions like the Suzuki-Miyaura coupling. mdpi.comnsf.gov For instance, the equilibrium between a boronic acid and its corresponding boronate ester can be clearly followed, providing critical data for understanding reaction mechanisms. mdpi.com

¹H and ¹⁹F NMR Spectroscopy are also powerful tools. ¹H NMR can track the disappearance of proton signals from starting materials and the appearance of new signals corresponding to products. irb.hr In reactions involving fluorinated analogues, ¹⁹F NMR offers a clean spectral window and high sensitivity for monitoring reaction progress.

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species
Compound TypeHybridizationTypical ¹¹B Chemical Shift (ppm)
Aryl Boronic Acidsp²~28-33
Boronate Ester (e.g., pinacol)sp³~9-15
Trifluoroborate Saltsp³~3
Data compiled from representative studies of boronic acids and their derivatives. mdpi.comsdsu.edu

By integrating data from these NMR techniques, a detailed kinetic and mechanistic profile of reactions involving 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid can be constructed.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). It is particularly valuable for identifying transient or low-concentration reaction intermediates that are key to understanding a reaction pathway but are difficult to isolate or observe by other means.

Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from a reaction solution, enabling the detection of charged intermediates in catalytic cycles, such as those in Suzuki-Miyaura cross-coupling reactions. nih.gov For the synthesis or subsequent reactions of this compound, ESI-MS could be used to identify key intermediates such as:

Palladium-bound species (e.g., oxidative addition and transmetalation complexes).

Boronate complexes formed with the base.

Intermediates in the formation of the pyrazole ring itself. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is instrumental in separating complex reaction mixtures and identifying individual components, including starting materials, products, byproducts, and intermediates. sciex.comresearchgate.net

Table 2: Hypothetical Intermediates in a Suzuki Coupling and their Analysis by ESI-MS
SpeciesRole in ReactionExpected Detection Mode
[Ar-Pd-L₂]⁺Oxidative Addition ComplexPositive ESI-MS
[Ar-B(OH)₃]⁻Activated BoronateNegative ESI-MS
[Ar-Pd-Ar']Reductive Elimination PrecursorPositive ESI-MS
Ar = Aryl/Heteroaryl group from halide; Ar' = 1-(3-Tetrahydrofuryl)-1H-pyrazol-4-yl; L = Ligand.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for both monitoring the progress of a reaction and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is widely used for the analysis of non-volatile organic compounds like pyrazole boronic acids. researchgate.net The method's development for boronic acids requires careful optimization, as these compounds can undergo on-column hydrolysis to the corresponding boronic acid, or form boroxines (cyclic anhydrides), complicating accurate quantification. researchgate.net Studies have shown that using columns with low silanol (B1196071) activity (e.g., Waters XTerra MS C18) and aprotic solvents for sample preparation can significantly minimize this degradation. researchgate.netresearchgate.net By taking samples from a reaction at various time points, HPLC can be used to track the consumption of reactants and the formation of the product, thereby determining reaction completion and yield. wur.nl

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (UHPLC-MS) offers a high-throughput method for rapid analysis of boronic acids in complex mixtures, often with run times as short as one minute. rsc.org This is particularly useful for screening reaction conditions or for industrial applications.

Table 3: Optimized RP-HPLC Conditions for Analysis of a Pyrazole Boronic Acid Pinacol (B44631) Ester
ParameterConditionRationale
Column Waters XTerra MS C18Low silanol activity minimizes on-column hydrolysis. researchgate.net
Mobile Phase Acetonitrile / Water (Gradient)Standard for reversed-phase separation. scirp.org
pH Modifier None (Neutral)Acidic modifiers (e.g., formic acid) can increase hydrolysis. researchgate.net
Sample Diluent Acetonitrile (100%)Aprotic solvent prevents pre-analysis hydrolysis. researchgate.net
Detector UV (e.g., at 254 nm) and/or MSFor quantification and identification.
Conditions based on a general method developed for pyrazole boronic pinacol esters. researchgate.netresearchgate.net

X-ray Crystallography for Structural Determination of Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, this technique is crucial for unequivocally confirming the structure of its crystalline derivatives, precursors, or products resulting from its use in synthesis. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides detailed information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation of the molecule. spast.org For pyrazole derivatives, crystallography reveals key structural features such as the planarity of the pyrazole ring and intermolecular interactions like hydrogen bonding, which govern the crystal packing. nih.govspast.orgresearchgate.net This information is invaluable for confirming regioselectivity in synthesis and for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 4: Example Crystallographic Data for a Pyrazole Derivative
ParameterValue
Compound (Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.5683 Å, b = 12.7384 Å, c = 20.198 Å
Key Structural Feature The molecule exists in an amine-one tautomeric form, and the structure is stabilized by N–H···O and C–H···O hydrogen bonds. researchgate.net
This table presents data for a representative complex pyrazole derivative to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Key areas of exploration will include:

Catalyst-Free Cycloadditions: Investigating catalyst-free 1,3-dipolar cycloaddition reactions between appropriate diazo compounds and alkynes could provide a more environmentally benign route to the pyrazole (B372694) core. acs.org These reactions, often promoted by heat under solvent-free conditions, offer high atom economy and avoid the use of potentially toxic metal catalysts.

Multicomponent Reactions (MCRs): The development of one-pot MCRs presents a powerful strategy for the streamlined synthesis of functionalized pyrazole boronic acids. researchgate.net MCRs are inherently efficient as they combine multiple synthetic steps into a single operation, reducing solvent usage and purification needs.

Phase-Switching Strategies: The use of boronic acids as "productive tags" in phase-switching synthesis is a promising avenue for greener purification methods. mdpi.com This approach avoids traditional chromatography by using a reversible phase transfer of the boronic acid derivative between aqueous and organic phases, facilitated by the addition and removal of a polyol at a specific pH.

Synthetic StrategyKey AdvantagesRelevant Research Focus
Catalyst-Free CycloadditionsHigh atom economy, avoidance of metal catalysts, potential for solvent-free conditions.Design of suitable diazo and alkyne precursors for the target molecule.
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified purification.Development of a one-pot reaction combining the formation of the pyrazole ring and the introduction of the boronic acid moiety.
Phase-Switching SynthesisAvoidance of chromatography, reduced solvent consumption, easier product isolation.Application of polyol-mediated phase switching for the purification of 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid and its intermediates.

Exploration of Unconventional Reactivity Patterns

Beyond its established role in cross-coupling reactions, future research should delve into the unconventional reactivity of this compound. Understanding and harnessing novel reaction pathways will unlock new synthetic possibilities.

Promising areas of investigation include:

Disproportionation Reactions: The observation of unusual four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids suggests that the pyrazole moiety can induce unconventional reactivity in the boronic acid group. semanticscholar.orgnih.gov Investigating similar base-promoted disproportionation reactions with the title compound could lead to the formation of novel diarylborinate complexes with unique properties.

Boronic Acid Mannich Reactions: Exploring novel boronic acid Mannich reactions could lead to the synthesis of complex α-amino boronic acid derivatives. These reactions offer a pathway to compounds with significant biological potential.

Frustrated Lewis Pair (FLP) Chemistry: The pyrazole moiety, in conjunction with the boronic acid, could potentially act as a frustrated Lewis pair, enabling the activation of small molecules and facilitating novel catalytic transformations. researchgate.net

Expansion of Catalytic Applications Beyond Current Scope

The boronic acid functional group is a well-established participant in catalysis, most notably in Suzuki-Miyaura cross-coupling reactions. mit.edugalchimia.com However, the future holds significant potential for expanding the catalytic applications of this compound.

Future research should focus on:

Organoboron Acid Catalysis: Boronic acids can act as potent Lewis acid catalysts for a variety of organic transformations, including dehydrations, carbonyl condensations, acylations, and cycloadditions. chemistryworld.comnih.govnih.govresearchgate.net The specific electronic and steric properties imparted by the 1-(3-Tetrahydrofuryl)-pyrazole substituent could lead to unique catalytic activities and selectivities.

Cooperative Catalysis: The pyrazole ring, with its two nitrogen atoms, can act as a ligand for metal centers. rsc.org This opens up the possibility of designing cooperative catalytic systems where both the boronic acid and the pyrazole moiety participate in the catalytic cycle, potentially leading to enhanced reactivity and novel transformations.

Asymmetric Catalysis: The chiral center in the tetrahydrofuryl group offers an opportunity to develop enantioselective catalysts. By resolving the racemic mixture of the starting material or through asymmetric synthesis, chiral versions of the title compound could be employed in asymmetric catalysis.

Catalytic ApplicationPotential Role of the CompoundResearch Direction
Organoboron Acid CatalysisActing as a Lewis acid to activate substrates.Investigating its efficacy in reactions like esterification, amidation, and Friedel-Crafts alkylation.
Cooperative CatalysisThe pyrazole moiety acting as a ligand while the boronic acid participates in transmetalation or substrate activation.Designing novel catalytic cycles that exploit both functionalities of the molecule.
Asymmetric CatalysisThe chiral tetrahydrofuryl group inducing enantioselectivity.Synthesis of enantiopure forms and their application in asymmetric transformations.

Design of Next-Generation Boronic Acid Tags and Reagents

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the design of molecular probes, sensors, and tags. nih.gov Future research in this area could lead to the development of sophisticated tools for chemical biology and materials science based on the this compound scaffold.

Key avenues for development include:

Fluorescent Sensors: By incorporating a fluorophore into the pyrazole structure or by utilizing the intrinsic fluorescence of the pyrazole ring system, novel "turn-on" fluorescent sensors can be designed. These sensors could be tailored for the detection of specific saccharides, metal ions, or other biologically relevant molecules.

Protein Modification and Labeling: Boronic acids are increasingly being used for the site-selective modification of proteins. The unique steric and electronic properties of the title compound could be exploited to develop novel reagents for protein labeling, enabling the study of protein function and localization.

Dynamic Covalent Chemistry: The reversible nature of the boronic acid-diol interaction can be harnessed in dynamic covalent chemistry for applications such as self-healing materials and controlled drug delivery systems. The pyrazole moiety could further contribute to the stability and recognition properties of such systems. semanticscholar.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly relies on flow chemistry and automation to improve efficiency, safety, and reproducibility. Integrating the synthesis of this compound and its derivatives into these platforms is a critical future direction.

Areas for advancement include:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of pyrazoles and boronic acids has been demonstrated to offer significant advantages over traditional batch methods, including enhanced safety, better temperature control, and easier scalability. mdpi.com Applying these principles to the synthesis of the title compound would be a major step towards its large-scale production.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen and optimize reaction conditions for the synthesis and application of this compound. This would accelerate the discovery of novel reactions and catalytic applications.

Self-Optimizing Reaction Platforms: The integration of real-time analytics with automated synthesis platforms allows for the development of self-optimizing systems. researchgate.net These "robotic chemists" can autonomously explore reaction parameters to identify optimal conditions, significantly speeding up process development. acs.orgsemanticscholar.org

TechnologyApplication to the Target CompoundFuture Goal
Flow ChemistryDevelopment of a continuous process for the synthesis of the pyrazole ring and subsequent borylation.Safe, scalable, and efficient on-demand production.
High-Throughput ExperimentationRapid screening of catalysts, solvents, and other reaction parameters for synthesis and catalytic applications.Accelerated discovery of optimal conditions and novel reactivity.
Self-Optimizing PlatformsAutonomous optimization of the entire synthetic route and its subsequent applications.Fully automated discovery and development of new derivatives and their uses.

Q & A

Basic Research Question

  • IR spectroscopy : Confirms boronic acid B-OH stretches (~3200–3600 cm⁻¹) and pyrazole C=N stretches (~1520–1560 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns tetrahydrofuryl protons (δ 3.5–4.5 ppm for OCH₂) and pyrazole aromatic protons (δ 7.0–8.5 ppm). 2D NMR (e.g., HSQC) distinguishes regioisomers .
  • Elemental analysis : Validates boron content (~4–6% by mass) . Advanced studies use X-ray crystallography to resolve steric effects from the tetrahydrofuryl group .

What are the challenges in maintaining boronic acid stability during storage and reaction?

Advanced Research Question
Boronic acids are prone to protodeboronation and hydrolysis. Stability is enhanced by:

  • Anhydrous storage : Use of molecular sieves or inert atmospheres to prevent B-OH → B(OH)₃ degradation .
  • pH control : Reactions in weakly acidic conditions (pH 5–6) minimize boronate ester formation .
  • Chelation : Adding diols (e.g., pinacol) stabilizes the boronic acid via cyclic ester formation, though this may reduce reactivity in cross-coupling .

How does the tetrahydrofuryl group influence Suzuki-Miyaura coupling efficiency compared to other substituents?

Advanced Research Question
The tetrahydrofuryl group introduces steric hindrance and electron-donating effects, slowing transmetallation in cross-coupling. Key findings:

  • Steric effects : Coupling yields drop by ~15–20% compared to less bulky substituents (e.g., methyl) due to hindered Pd-B interaction .
  • Solvent optimization : Polar aprotic solvents (DMF) improve solubility but may require higher Pd catalyst loadings (2–5 mol%) .
  • Substrate scope : Electron-deficient aryl halides (e.g., 4-nitrophenyl) compensate for reduced reactivity .

How can researchers address contradictions in reported biological activity data for pyrazole-boronic acid derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Purity variability : Unpurified intermediates (e.g., residual Pd catalysts) skew bioassay results. Strict HPLC validation (≥95% purity) is critical .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration) alter IC₅₀ values .
  • Structural analogs : Subtle changes (e.g., 3-tetrahydrofuryl vs. 3-morpholinyl) significantly modulate target affinity. Use SAR studies to isolate substituent effects .

What strategies optimize the use of this compound in PROTAC design for targeted protein degradation?

Advanced Research Question
The boronic acid moiety enables covalent binding to proteasome-associated proteins. Key considerations:

  • Linker length : C3–C5 alkyl or PEG spacers balance steric accessibility and solubility .
  • Warhead selection : Pairing with cereblon ligands (e.g., lenalidomide derivatives) enhances E3 ligase recruitment .
  • In vitro validation : Use Western blotting to confirm target degradation (e.g., BTK or EGFR) at 1–10 µM concentrations .

How do computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT calculations : Model transition states (e.g., Pd-O oxidative addition) to predict regioselectivity .
  • Molecular docking : Simulate boronic acid-enzyme interactions for catalytic applications .
  • Machine learning : Train models on existing reaction datasets to optimize ligand/Pd combinations .

What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Advanced Research Question

  • LC-MS/MS : Detects Pd catalyst residues (LOQ: 0.1 ppm) and hydrolyzed boronate byproducts .
  • NMR spiking : Adds authentic standards to identify low-abundance regioisomers .
  • ICP-OES : Quantifies boron content to verify stoichiometry (±2% error) .

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